4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is a complex organic compound that features a quinoxaline core, a sulfonamide group, and a methoxyphenyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoxaline derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Heck reaction.
Formation of the Enone Moiety: The enone moiety is formed by the condensation of the methoxyphenyl derivative with an appropriate aldehyde or ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the enone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer and antimicrobial properties, particularly its ability to inhibit specific enzymes or pathways involved in disease progression.
Mechanism of Action
The mechanism of action of 4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt key biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide shares structural similarities with other quinoxaline derivatives and sulfonamide compounds.
- Examples include quinoxaline-based kinase inhibitors and sulfonamide-based antibiotics.
Uniqueness
- The unique combination of the quinoxaline core, sulfonamide group, and methoxyphenyl group in this compound provides a distinct set of biological activities and chemical reactivity.
- Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and development.
Properties
IUPAC Name |
4-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S/c1-32-19-10-6-17(7-11-19)23(29)14-15-25-18-8-12-20(13-9-18)33(30,31)28-24-16-26-21-4-2-3-5-22(21)27-24/h2-16,25H,1H3,(H,27,28)/b15-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCMBLWMZOVHJE-PFONDFGASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.